![molecular formula C20H20N4O B5681331 N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarboxamide](/img/structure/B5681331.png)
N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarboxamide
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Overview
Description
Synthesis Analysis
N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide in ethanol/piperidine solution under reflux to yield pyridine-2(1H)-thiones. These derivatives can undergo further reactions, leading to the synthesis of various compounds, including thieno[2,3-b]pyridine derivatives and pyridothienopyrimidine derivatives, highlighting the compound's versatile synthetic utility in heterocyclic chemistry (Hussein et al., 2009).
Molecular Structure Analysis
The molecular interaction of a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor was analyzed using the AM1 molecular orbital method. This study provides insights into the conformational preferences and stability of such compounds, which can be relevant for understanding the structural aspects of N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarboxamide (Shim et al., 2002).
Chemical Reactions and Properties
The rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene showcases a novel carbonylation at a C−H bond in the piperazine ring. This reaction underscores the compound's reactivity and potential in organic synthesis, particularly in regioselective carbonylation reactions (Ishii et al., 1997).
Physical Properties Analysis
For detailed analysis on the physical properties, further research specific to this compound would be required, as the available literature primarily focuses on chemical synthesis and structure-activity relationships.
Chemical Properties Analysis
The synthesis and properties of novel polycyanurates derived from 2-(N-piperidino)-4,6-bis (naphthoxy-2-carbonyl chloride)-s-triazine provide insight into the chemical properties of related compounds. These studies offer a perspective on how structural modifications can influence the material's thermal stability and reactivity, which could be relevant for understanding the chemical properties of this compound (Patel & Patel, 2006).
properties
IUPAC Name |
N-naphthalen-1-yl-4-pyridin-2-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(22-18-9-5-7-16-6-1-2-8-17(16)18)24-14-12-23(13-15-24)19-10-3-4-11-21-19/h1-11H,12-15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTHKNYPHPFOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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